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Compound of Interest

Cyclopropane-1,1-dicarboxylic
Compound Name: d
aci

Cat. No.: B044195

For Researchers, Scientists, and Drug Development Professionals

Cyclopropane-1,1-dicarboxylic acid is a key building block in the synthesis of complex
organic molecules and pharmacologically active compounds. Its rigid cyclopropane core
imparts unique conformational constraints, making it a valuable moiety in drug design. Accurate
and comprehensive characterization of this compound is paramount for quality control, reaction
monitoring, and regulatory compliance. This guide provides a comparative overview of the
principal analytical methods for the characterization of cyclopropane-1,1-dicarboxylic acid,
complete with experimental data and detailed protocols.

Spectroscopic and Chromatographic Techniques: A
Comparative Overview

A variety of analytical techniques can be employed to characterize cyclopropane-1,1-
dicarboxylic acid. The choice of method depends on the specific information required, such
as structural elucidation, purity assessment, or quantification. The following table summarizes
the key analytical techniques and their applications.
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Analytical Technique

Information Provided

Key Performance Metrics

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Detailed structural information,
including connectivity and

stereochemistry.

Chemical Shift (3), Coupling
Constants (J), Signal
Multiplicity

Mass Spectrometry (MS)

Molecular weight determination
and structural information
through fragmentation

analysis.

Mass-to-charge ratio (m/z),
Fragmentation Pattern, Mass

Accuracy

High-Performance Liquid
Chromatography (HPLC)

Purity assessment,
gquantification, and separation

from impurities.

Retention Time (Rt), Peak
Purity, Limit of Detection
(LOD), Limit of Quantification
(LOQ)

X-ray Crystallography

Definitive three-dimensional
molecular structure in the solid

State.

Unit Cell Dimensions, Bond
Lengths, Bond Angles, Torsion
Angles

Infrared (IR) Spectroscopy

Identification of functional
groups present in the

molecule.

Wavenumber (cm~?) of

characteristic absorptions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural

elucidation of cyclopropane-1,1-dicarboxylic acid. While specific spectral data for the free

diacid can be scarce in publicly available literature, data from its derivatives and general

principles of cyclopropane NMR provide a strong basis for characterization.

Predicted *H and **C NMR Data

Based on the analysis of related cyclopropane structures, the following spectral characteristics

are expected for cyclopropane-1,1-dicarboxylic acid.
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Predicted . Predicted
) . Predicted ) .
Nucleus Chemical Shift o Coupling Assignment
Multiplicity
(0) Constant (J)
CH:2
H ~1.5-2.0 ppm Singlet N/A (cyclopropane
ring)
H Broad singlet Singlet N/A COOH
13C ~20 - 30 ppm - N/A C(CH2)2
13C ~30 - 40 ppm - N/A C(COOH)2
13C ~170-180 ppm - N/A COOH

Note: The chemical shifts of the carboxylic acid protons are highly dependent on the solvent
and concentration.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

» Dissolve approximately 5-10 mg of cyclopropane-1,1-dicarboxylic acid in a suitable
deuterated solvent (e.g., DMSO-ds, D20 with a pH adjustment, or Methanol-d4). The choice
of solvent is critical for resolving the carboxylic acid proton signals.

2. 'H NMR Acquisition:
e Use a standard 400 MHz or higher field NMR spectrometer.

¢ Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-3 seconds.

3. 18C NMR Acquisition:
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e Acquire a proton-decoupled 13C spectrum.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5
seconds.

4. Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired free
induction decays (FIDs).

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Acquisition

Sample Prepa.raﬁ.an_> 13C NMR Acquisition Data Processing Spectral Analysis
Dissolve in % Fourier Transform, . Interpretation of
| Referencing >
Deuterated Solvent > Phasing, Baseline Correction Chemical Shifts & Couplings

;» H NMR Acquisition

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of cyclopropane-1,1-
dicarboxylic acid and for gaining structural insights through the analysis of its fragmentation
patterns.

Expected Fragmentation Pattern
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In mass spectrometry, cyclopropane-1,1-dicarboxylic acid is expected to exhibit
characteristic fragmentation pathways, including the loss of water and carboxyl groups. A liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for its

analysis in positive ion mode.[1]

lon miz (Expected) Description

[M+H]* 131.03 Protonated molecular ion

Loss of a water molecule from

[M+H-H20]* 113.02
the protonated molecule
[M+H-HCOOH]* 85.03 Loss of a formic acid molecule
Loss of both carboxylic acid
[M+H-2COOH]* 41.04

groups

Experimental Protocol: LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of 1-aminocyclopropane-
1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid.[1]

1. Chromatographic Separation:

Column: A reversed-phase C18 column is suitable.

Mobile Phase: An ion-pairing reagent such as nonafluoropentanoic acid in a

water/acetonitrile gradient can be effective for separation.[1]

Flow Rate: Typically 0.2-0.5 mL/min.

Injection Volume: 5-20 L.

N

. Mass Spectrometric Detection:
 lonization Mode: Electrospray lonization (ESI) in positive ion mode.

o MS/MS Analysis: Use Selective Reaction Monitoring (SRM) for targeted analysis.
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o Parent lon: Select the protonated molecule [M+H]* at m/z 131.

o Product lon: Monitor for the fragment ion corresponding to the loss of water, [M+H-H20]*,
at m/z 113.[1]

- H20 [M+H-H20]*
m/z = 113
[M+H]* >
m/z = 131 - HCOQH
_ =+ _ _ =+
[M+H-HCOOH] COzI [M+H-2COOH]
m/z = 85 m/z =41

Click to download full resolution via product page

Proposed MS Fragmentation Pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and quantifying cyclopropane-1,1-
dicarboxylic acid in various matrices. Due to its polar nature, reversed-phase chromatography
with an acidic mobile phase is a common approach.

Comparative HPLC Methods

Stationary . . Key
Method Mobile Phase Detection
Phase Advantages

o Excellent for
Water/Acetonitril .
simultaneous

lon-Pair e with o
C18 MS analysis with
Reversed-Phase Nonafluoropenta
) ) other polar
noic acid[1]

compounds.[1]

o Simple, robust,

Water/Acetonitril )

. and widely

o e with )
Reversed-Phase  C18 or similar ] UV (210 nm) available for
Phosphoric or ) )
_ _ routine purity
Formic Acid )
analysis.
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Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation:

o Astandard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1%
phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A typical starting
condition could be 95:5 (v/v) aqueous:organic.

o Flow Rate: 1.0 mL/min.

o Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for
improved reproducibility.

e Detection: UV at 210 nm.

« Injection Volume: 10 pL.

3. Sample Preparation:

o Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

« Filter the sample solution through a 0.45 um syringe filter before injection.
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'
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'
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Purity Assessment
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A Typical HPLC Workflow.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for cyclopropane-1,1-
dicarboxylic acid in its solid state, revealing precise bond lengths, bond angles, and
intermolecular interactions.

The crystal structure of cyclopropane-1,1-dicarboxylic acid has been determined and
reveals a triclinic crystal system with the space group Pi. The molecules are arranged in strings
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along the y-axis, held together by intermolecular hydrogen bonds. Notably, there is also a

strong intramolecular hydrogen bond between the two carboxylic acid groups.

Key Crystallographic Data

Parameter Value
Crystal System Triclinic
Space Group P1

a 12.045 A
b 13.822 A
c 5.286 A
a 137.53°
B 92.22°

Y 89.88°
Intramolecular O-O distance 2.563 A
Intermolecular O-O distance 2.641 A

Experimental Protocol: Single-Crystal X-ray Diffraction

1.

Crystal Growth:

High-quality single crystals are essential. Recrystallization from a suitable solvent system is

the primary method. A mixture of chloroform and hexanes has been used for derivatives. For

the diacid itself, slow evaporation from an aqueous solution or a mixture of a polar solvent

(like ether) and a non-polar solvent (like hexane) could be attempted.

. Data Collection:

A suitable single crystal is mounted on a goniometer.

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
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X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka or Cu Ka) and a detector.

. Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space
group.

The crystal structure is solved using direct methods or Patterson methods.
The atomic positions and thermal parameters are refined using least-squares methods to

obtain the final structural model.

Experimental

Single Crystal Growth

X-ray Diffraction

Data Analysis

Structure Solution

Structure Refinement

Result

3D Molecular Structure
(Bond Lengths, Angles)
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Logical Flow of X-ray Crystallography.

This guide provides a foundational understanding of the key analytical methods for the
characterization of cyclopropane-1,1-dicarboxylic acid. For more in-depth information and
specific applications, consulting the primary scientific literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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